Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Description
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5) is a bicyclic organic compound with a piperidine core functionalized with amino (–NH₂), cyano (–CN), and tert-butyl carbamate (–Boc) groups. It serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its dual functional groups, enabling diverse chemical modifications .
Properties
IUPAC Name |
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622377 | |
| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331281-25-5 | |
| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanogen bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions . The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Development : The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its ability to inhibit specific biological pathways makes it a candidate for drug development targeting diseases such as cancer and metabolic disorders .
- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as selective inhibitors of protein kinases, which are crucial in various signaling pathways involved in cell growth and metabolism. For example, modifications to the piperidine structure have led to compounds with enhanced selectivity for protein kinase B (Akt) over other kinases .
2. Organic Synthesis
- Intermediate in Synthesis : Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is often used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and substitution, leading to a range of substituted piperidine derivatives .
- Building Block for Complex Molecules : Its structure allows it to serve as a building block in synthesizing other important compounds, facilitating the creation of new materials with desired properties.
3. Materials Science
- Polymer Production : The compound has applications in the production of advanced materials and polymers due to its functional groups that can participate in polymerization reactions. This property is particularly valuable in developing high-performance materials for industrial applications.
Case Study 1: Inhibition of Protein Kinase B
A study focused on modifying piperidine derivatives, including this compound, demonstrated that certain analogs could inhibit protein kinase B with high selectivity. These compounds were tested in vivo, showing promising results in reducing tumor growth in xenograft models .
Case Study 2: Synthesis of Complex Organic Molecules
Research has highlighted the utility of this compound as an intermediate for synthesizing complex organic molecules. By reacting this compound with various electrophiles, researchers were able to produce novel piperidine derivatives with potential biological activity .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Piperidine Derivatives
Table 1: Key Structural Analogs and Their Features
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Reactivity and Functional Group Utilization
- Parent Compound (331281-25-5): The amino group participates in Schotten-Baumann reactions to form amides. The cyano group can be reduced to amines or hydrolyzed to carboxylic acids .
- Ketone Analog (206989-61-9) :
– The 4-oxo group allows for Grignard additions or condensations, absent in the parent compound . - Chloromethyl Derivative (117032-81-2) : – The –CH₂Cl group serves as a handle for nucleophilic displacement, enabling linker attachment in PROTACs .
Biological Activity
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (TBAC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAC, including its synthesis, mechanisms of action, and various applications in research and medicine.
Chemical Structure and Properties
The chemical formula of TBAC is C11H19N3O2, and it features a piperidine ring with a tert-butyl group, an amino group, and a cyano group. The unique combination of these functional groups contributes to its biological activity.
Synthesis
The synthesis of TBAC typically involves several steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : This is achieved via nucleophilic substitution reactions.
- Attachment of the Amino Group : The final step involves coupling the piperidine derivative with an amine under suitable conditions.
The synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | 1,5-diaminopentane |
| 2 | Nucleophilic Substitution | Cyanogen bromide |
| 3 | Coupling | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
Antiviral Activity
Recent studies have evaluated TBAC for its antiviral properties, particularly against HIV-1. In a study involving TZM-bl cells, TBAC demonstrated antiviral activity in the low micromolar range with significant cytotoxicity (CC50 around 30 μM) . This suggests that while TBAC can inhibit viral entry, it may also affect cell viability.
The mechanism by which TBAC exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The cyano group and the aromatic amine moiety play crucial roles in modulating enzyme activity. These interactions potentially lead to alterations in signaling pathways associated with various diseases .
Comparison with Similar Compounds
TBAC's structure allows for comparison with other compounds in its class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-aminopiperidine-1-carboxylate | Lacks cyano and chlorophenyl groups | Limited activity |
| 4-Cyano-4-phenylpiperidine-1-carboxylate | Similar structure without tert-butyl ester | Moderate activity |
| 3-Chlorophenylpiperidine-1-carboxylate | Lacks cyano group and tert-butyl ester | Low activity |
TBAC exhibits unique properties due to its combination of functional groups, enhancing its stability and solubility while contributing to its biological interactions .
Case Studies
Several case studies highlight the potential applications of TBAC:
- HIV Research : In HIV research, TBAC was tested as part of a series of compounds aimed at inhibiting gp120 interactions. The results indicated that modifications to the piperidine ring could enhance antiviral efficacy while reducing cytotoxicity .
- Cancer Therapeutics : The compound has been investigated for its role in targeting pathways associated with cancer cell proliferation. Its ability to inhibit specific kinases suggests a potential therapeutic application in oncology .
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves introducing the cyano and amino groups onto a piperidine ring followed by Boc (tert-butoxycarbonyl) protection. A common approach includes:
- Step 1 : Formation of the 4-cyanopiperidine intermediate via nucleophilic substitution or Strecker synthesis.
- Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane .
- Purification : Column chromatography or recrystallization (melting point: 91–92°C) . Optimization involves adjusting reaction time, temperature (e.g., 0–25°C for Boc protection), and stoichiometry to minimize side reactions like over-alkylation.
Q. What safety precautions are critical when handling this compound in the laboratory?
While full toxicological data are unavailable, standard precautions for amines and nitriles apply:
- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and respiratory protection if handling powders .
- First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for ingestion or inhalation .
- Storage : In a cool, dry place under inert atmosphere to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and cyano/amine functionality.
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (Boc carbonyl) .
- Mass Spectrometry : ESI-MS to verify molecular weight (225.28 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations can model the electron density of the piperidine ring, amino, and cyano groups to predict sites for electrophilic attack. For example:
- The amino group’s lone pair may participate in hydrogen bonding or protonation, altering reactivity .
- SMILES notation (
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N) and InChIKey from PubChem enable precise molecular dynamics simulations .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
Discrepancies arise from varying solvent systems or impurities. Methodological approaches include:
Q. How does this compound serve as a precursor in medicinal chemistry?
The compound’s functional groups enable diverse derivatization:
- Cyanohydrin Formation : React with ketones/aldehydes to generate chiral intermediates.
- Boc Deprotection : Acidic conditions (e.g., TFA) yield a free amine for coupling with pharmacophores .
- Case Study : Similar Boc-protected piperidines are intermediates in kinase inhibitors or protease-targeting drugs .
Methodological Considerations
Q. How can X-ray crystallography validate the stereochemistry of derivatives of this compound?
Q. What are the pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
Common issues include exothermic Boc protection and cyanide handling. Solutions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
